molecular formula C26H29N3O2 B2942776 N'-(4-ethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941872-11-3

N'-(4-ethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2942776
CAS No.: 941872-11-3
M. Wt: 415.537
InChI Key: ONCKQAIUIWDVDU-UHFFFAOYSA-N
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Description

N'-(4-Ethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex small molecule characterized by an ethanediamide (oxamide) backbone linking two distinct moieties: a 4-ethylphenyl group and a substituted ethyl chain bearing naphthalen-1-yl and pyrrolidin-1-yl groups. Pyrrolidine, a five-membered secondary amine, may enhance solubility or serve as a pharmacophore in biological interactions. Though direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with medicinally relevant compounds, such as antimicrobials or modulators of cellular activity .

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-2-19-12-14-21(15-13-19)28-26(31)25(30)27-18-24(29-16-5-6-17-29)23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-15,24H,2,5-6,16-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCKQAIUIWDVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Ethanediamide Naphthalene, 4-ethylphenyl ~500–550 (estimated) High hydrogen-bonding capacity -
Quinoline Carboxamide () Carboxamide Quinoline, pyrrolidinylethyl 384.47 U937 cell stimulation
Sulfonamide Derivative () Sulfonamide Naphthalene, 4-methoxyphenyl ~400 (calculated) High stereochemical purity (99%)
Piperidine Propionamide () Propionamide Tetrahydronaphthalene, piperidine 528.1–560.1 Moderate synthetic yields (64–72%)
(E)-Allylidene Amine () Allylidene amine Naphthalene, 4-nitrophenyl Not reported Antimicrobial activity

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